5-Chloro-2-methoxyphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxyphenylmagnesium bromide is typically prepared by reacting 5-chloro-2-methoxyphenyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or 2-MeTHF.
Electrophiles: Reacts with halides and other electrophiles under inert conditions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
5-Chloro-2-methoxyphenylmagnesium bromide is widely used in scientific research for its role in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Synthesis of intermediates for drug development.
Industry: Production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the electronic and steric properties of the substituents on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- 2-Methoxyphenylmagnesium Bromide
- 3-Chlorophenylmagnesium Bromide
Uniqueness
5-Chloro-2-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. These substituents influence the reactivity and selectivity of the compound in various reactions. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, providing a unique balance that can be exploited in synthetic applications .
Biological Activity
5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound primarily utilized in organic synthesis, particularly as a Grignard reagent. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. As a Grignard reagent, it can form covalent bonds with electrophilic centers in biomolecules, influencing several biochemical pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes, such as 5-lipoxygenase (5-LO), which is involved in the inflammatory process. The reported IC50 value for this inhibition is approximately 100 µM .
- Receptor Binding : It may bind to various receptors, leading to modulation of signaling pathways that affect cellular responses.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its biological efficacy and safety.
- Absorption : As a Grignard reagent, it is typically used in situ and not administered directly in vivo.
- Distribution : The compound's distribution within tissues can significantly influence its biological activity, as localization in specific organelles may enhance or inhibit its effects.
- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism and can lead to the formation of active or inactive metabolites.
Cellular Effects
This compound affects various cellular processes:
- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes.
- Cell Signaling Pathways : The compound may modulate signaling pathways involving kinases and phosphatases, impacting cellular responses to external stimuli.
Case Studies
Several studies have explored the biological implications of compounds related to or derived from this compound:
- Anticancer Activity : Research indicates that derivatives of similar structures can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The inhibition of 5-lipoxygenase suggests potential applications in treating inflammatory diseases .
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : May enhance metabolic activities and promote beneficial cellular functions.
- High Doses : Can lead to cytotoxic effects, including cellular damage and disruption of normal physiological processes.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHICYTZXDCCPP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.